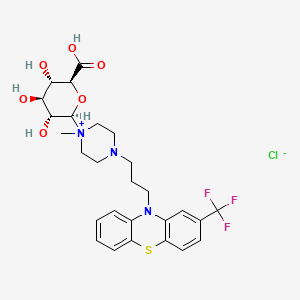
Trifluoperazine N-glucuronide (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoperazine N-glucuronide (chloride) is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the action of the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoperazine N-glucuronide (chloride) is synthesized from trifluoperazine through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. The reaction typically involves the use of uridine diphosphate glucuronic acid as a co-substrate. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of trifluoperazine N-glucuronide (chloride) involves the use of recombinant uridine diphosphate glucuronosyltransferase isoform UGT1A4 expressed in suitable host cells, such as human embryonic kidney cells. The cells are cultured in bioreactors, and the glucuronidation reaction is carried out under controlled conditions to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoperazine N-glucuronide (chloride) primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific enzymes and cofactors .
Common Reagents and Conditions:
Glucuronidation: Uridine diphosphate glucuronic acid, uridine diphosphate glucuronosyltransferase isoform UGT1A4, appropriate pH buffer, and temperature control.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of oxidase enzymes.
Reduction: Reducing agents such as sodium borohydride or molecular hydrogen in the presence of reductase enzymes
Major Products: The major product of the glucuronidation reaction is trifluoperazine N-glucuronide (chloride) itself. Oxidation and reduction reactions can lead to various hydroxylated or reduced derivatives of trifluoperazine .
Aplicaciones Científicas De Investigación
Trifluoperazine N-glucuronide (chloride) has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its interactions with liver enzymes and its role in drug metabolism.
Medicine: Studied for its potential effects on drug efficacy and safety, particularly in the context of antipsychotic medications.
Industry: Utilized in the development of assays for screening uridine diphosphate glucuronosyltransferase inhibitors and studying drug-drug interactions
Mecanismo De Acción
Trifluoperazine N-glucuronide (chloride) exerts its effects by interacting with the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This interaction leads to the formation of glucuronide conjugates, which are more water-soluble and can be more easily excreted from the body. The molecular targets include the active site of the enzyme, where the glucuronidation reaction takes place .
Comparación Con Compuestos Similares
Trifluoperazine: The parent compound, used as an antipsychotic agent.
Imipramine N-glucuronide: Another glucuronide metabolite formed through the action of uridine diphosphate glucuronosyltransferase isoform UGT1A4.
Chlorpromazine N-glucuronide: A similar glucuronide metabolite of the antipsychotic agent chlorpromazine
Uniqueness: Trifluoperazine N-glucuronide (chloride) is unique due to its specific formation from trifluoperazine and its interactions with uridine diphosphate glucuronosyltransferase isoform UGT1A4. This specificity makes it a valuable compound for studying the metabolism of trifluoperazine and its effects on drug interactions and enzyme kinetics .
Propiedades
Fórmula molecular |
C27H33ClF3N3O6S |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1 |
Clave InChI |
AGNWBSBDYUBKFD-CCBWYJQXSA-N |
SMILES isomérico |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
SMILES canónico |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)


